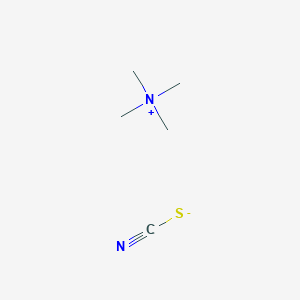
Ammonium, tetramethyl-, thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, tetramethyl-, thiocyanate is an organic compound with the chemical formula [(CH₃)₄N]SCN. It is a quaternary ammonium salt where the ammonium ion is substituted with four methyl groups, and it is paired with a thiocyanate anion. This compound is known for its applications in various chemical processes and research fields due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Ammonium, tetramethyl-, thiocyanate can be synthesized through the reaction of tetramethylammonium hydroxide with thiocyanic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:
[(CH3)4N]OH+HSCN→[(CH3)4N]SCN+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and crystallizers helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Ammonium, tetramethyl-, thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate ion can participate in nucleophilic substitution reactions, where it replaces other leaving groups in organic molecules.
Complex Formation: The thiocyanate ion can form complexes with transition metals, which are often used in analytical chemistry for the detection of metal ions.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents to form different products, depending on the reaction conditions.
Acids and Bases: The compound can react with strong acids and bases, leading to the formation of various derivatives.
Major Products Formed
Tetramethylammonium Thiocyanate Complexes: When reacted with metal ions, it forms complexes that are useful in various analytical applications.
Substituted Organic Compounds: Through nucleophilic substitution, it can form a variety of substituted organic compounds.
科学研究应用
Ammonium, tetramethyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in various biological preparations.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which ammonium, tetramethyl-, thiocyanate exerts its effects involves the interaction of the thiocyanate ion with various molecular targets. The thiocyanate ion can act as a nucleophile, participating in substitution reactions and forming complexes with metal ions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but with a chloride ion instead of a thiocyanate ion.
Tetramethylammonium Bromide: Contains a bromide ion instead of a thiocyanate ion.
Tetramethylammonium Iodide: Contains an iodide ion instead of a thiocyanate ion.
Uniqueness
Ammonium, tetramethyl-, thiocyanate is unique due to the presence of the thiocyanate ion, which imparts distinct chemical properties and reactivity. The thiocyanate ion’s ability to form complexes with metal ions and participate in nucleophilic substitution reactions makes this compound particularly valuable in various chemical and industrial applications.
属性
CAS 编号 |
15597-46-3 |
|---|---|
分子式 |
C5H12N2S |
分子量 |
132.23 g/mol |
IUPAC 名称 |
tetramethylazanium;thiocyanate |
InChI |
InChI=1S/C4H12N.CHNS/c1-5(2,3)4;2-1-3/h1-4H3;3H/q+1;/p-1 |
InChI 键 |
PJLHNSWILUSPNO-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)C.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



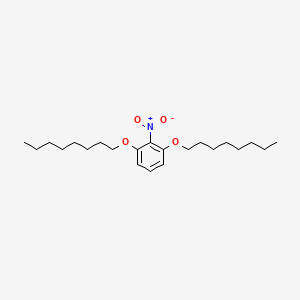
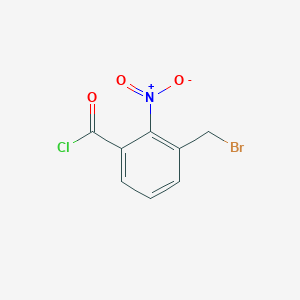
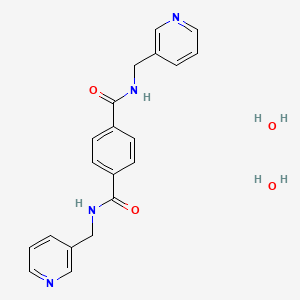

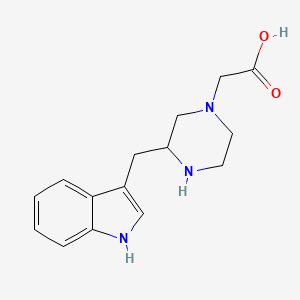
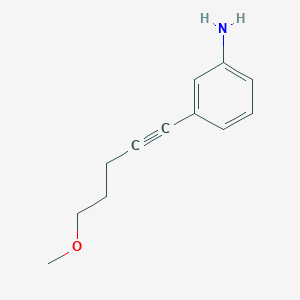
![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
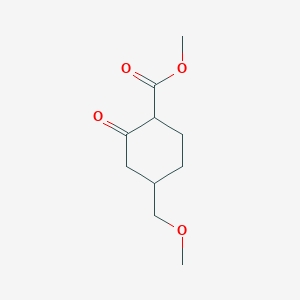
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
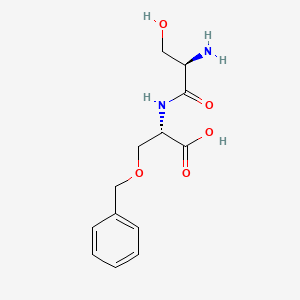
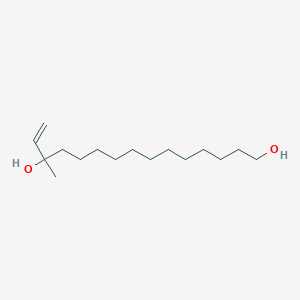
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
